

Application Notes and Protocols: L202 (LHNVD-202) in Vaccine Development

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Compound of Interest

Compound Name: L202

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Introduction

L202, more formally known as LHNVD-202, is a novel unconjugated composite peptide vaccine in preclinical development by Longhorn Vaccines & Diagnostics LLC.[1][2] This innovative vaccine candidate is designed to provide broad and durable protection against both seasonal and pandemic influenza strains, as well as SARS-CoV-2.[1] LHNVD-202 is comprised of highly conserved influenza hemagglutinin, neuraminidase, and matrix (M1/M2/M2e) epitopes, along with a SARS-CoV-2 RNA polymerase epitope.[1] A similar vaccine candidate, LHNVD-201, incorporates epitopes from the SARS-CoV-2 spike protein and RNA polymerase, in addition to influenza neuraminidase and matrix proteins.[3][4] These application notes provide a summary of the available preclinical data and representative protocols for the evaluation of such composite peptide vaccines.

Mechanism of Action

The primary mechanism of action for LHNVD-202 and related composite peptide vaccines is to elicit a robust and balanced immune response against highly conserved epitopes of the target pathogens. By focusing on these conserved regions, the vaccine aims to provide protection against a wide range of viral strains and variants. The inclusion of an adjuvant is critical to enhance the immunogenicity of the peptide antigens. Adjuvants such as Addavax (a squalene-based oil-in-water nano-emulsion similar to MF59) and the US Army's Liposomal Adjuvant (ALFQ) have been used in preclinical studies of Longhorn's peptide vaccines.[3][5][6][7] These

adjuvants are known to stimulate both cellular (Th1) and humoral (Th2) immune responses, leading to the production of high-titer neutralizing antibodies and the activation of T-cells.[5][6][8] The observed induction of both IgG1 and IgG2a antibody isotypes in preclinical studies of LHNVD-201 suggests a balanced Th1/Th2 response.[3]

Data Presentation

Table 1: Preclinical Immunogenicity of LHNVD-202

Parameter	Details	Reference
Vaccine	LHNVD-202	[1]
Description	Unconjugated composite peptide vaccine with conserved influenza (HA, NA, M1/M2/M2e) and SARS-CoV-2 (RNA polymerase) epitopes.	[1]
Animal Model	ICR Mice	[1]
Dose	40 µg	[1]
Administration	Intramuscular (i.m.)	[1]
Schedule	Days 0, 21, and 35	[1]
Observed Outcome	Elicited broad and durable antibody responses targeting both influenza and coronavirus strains.	[1]
Functional Activity	Antisera demonstrated hemagglutinin and neuraminidase inhibition of human and avian influenza strains.	[1]

Table 2: Preclinical Immunogenicity of LHNVD-201

Parameter	Details	Reference
Vaccine	LHNVD-201	[3][4]
Description	Unconjugated composite peptide vaccine with conserved influenza (NA, M1/M2) and SARS-CoV-2 (Spike Protein, RNA Polymerase) epitopes.	[3][4]
Animal Model	ICR (outbred) Mice	[3]
Dose	20 µg	[3]
Adjuvant	Addavax	[3]
Administration	Subcutaneous (s.c.)	[3]
Schedule	Primary immunization with responses monitored over time.	[3]
Antibody Response	Generated broad and durable antibodies to hCoV-NL63, SARS-CoV-2 (beta, delta, omicron), human influenza A (H1N1, H3N2), avian influenza A (H5N1), and influenza B (BV, BY).	[3]
Duration of Response	Antibody responses were observed from day 21 post-primary immunization and persisted through day 150.	[3]
Functional Activity	Generated functional antibodies with cross-neutralizing activity against influenza virus A/H3N2 and A/H1N1pdm09.	[3]

Immune Response Profile	IgG isotypes from day 150 pooled sera indicated both Th1 [3] and Th2 responses.
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Experimental Protocols

The following are representative protocols for the evaluation of composite peptide vaccines like LHNVD-202. These are based on standard immunological assays and the available information from preclinical studies.

Protocol 1: Murine Immunization

Objective: To induce an immune response in mice for the evaluation of vaccine immunogenicity.

Materials:

- LHNVD-202 vaccine solution
- Adjuvant (e.g., Addavax)
- Phosphate-buffered saline (PBS), sterile
- Syringes and needles (appropriate for subcutaneous or intramuscular injection)
- ICR mice (6-8 weeks old)

Procedure:

- Vaccine Preparation: On the day of immunization, prepare the vaccine formulation by mixing the LHNVD-202 peptide solution with the adjuvant according to the manufacturer's instructions. For example, with AddaVax, a 1:1 ratio of antigen to adjuvant is often used.[6]
- Animal Handling: Acclimatize mice to the facility for at least one week prior to the start of the experiment.
- Immunization:

- For subcutaneous administration (as with LHNVD-201), inject 20 µg of the vaccine formulation in a total volume of 100 µL into the scruff of the neck.[3]
- For intramuscular administration (as with LHNVD-202), inject 40 µg of the vaccine formulation in a total volume of 50 µL into the quadriceps muscle.[1]
- Boosting: Administer booster immunizations as required by the experimental design (e.g., on days 21 and 35).[1]
- Monitoring: Monitor the animals for any adverse reactions at the injection site and for overall health.
- Sample Collection: Collect blood samples via submandibular or retro-orbital bleeding at specified time points (e.g., day 0 (pre-bleed), day 21, day 35, and day 150) to evaluate the antibody response.[3]

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify the titer of antigen-specific antibodies in immunized mouse serum.

Materials:

- 96-well high-binding ELISA plates
- LHNVD-202 peptide epitopes (for coating)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 5% non-fat milk or 1% BSA)
- Wash buffer (PBS with 0.05% Tween-20)
- Serum samples from immunized and control mice
- HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)
- TMB substrate solution

- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

Procedure:

- Antigen Coating: Dilute the LHNVD-202 peptides to 1-2 µg/mL in coating buffer. Add 100 µL per well to the ELISA plate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Serum Incubation: Prepare serial dilutions of the mouse serum in blocking buffer (e.g., starting at 1:100). Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendation. Add 100 µL to each well and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stopping the Reaction: Add 50 µL of stop solution to each well.
- Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., 2-3 times the background).

Protocol 3: Microneutralization Assay

Objective: To assess the functional ability of vaccine-induced antibodies to neutralize viral infectivity.

Materials:

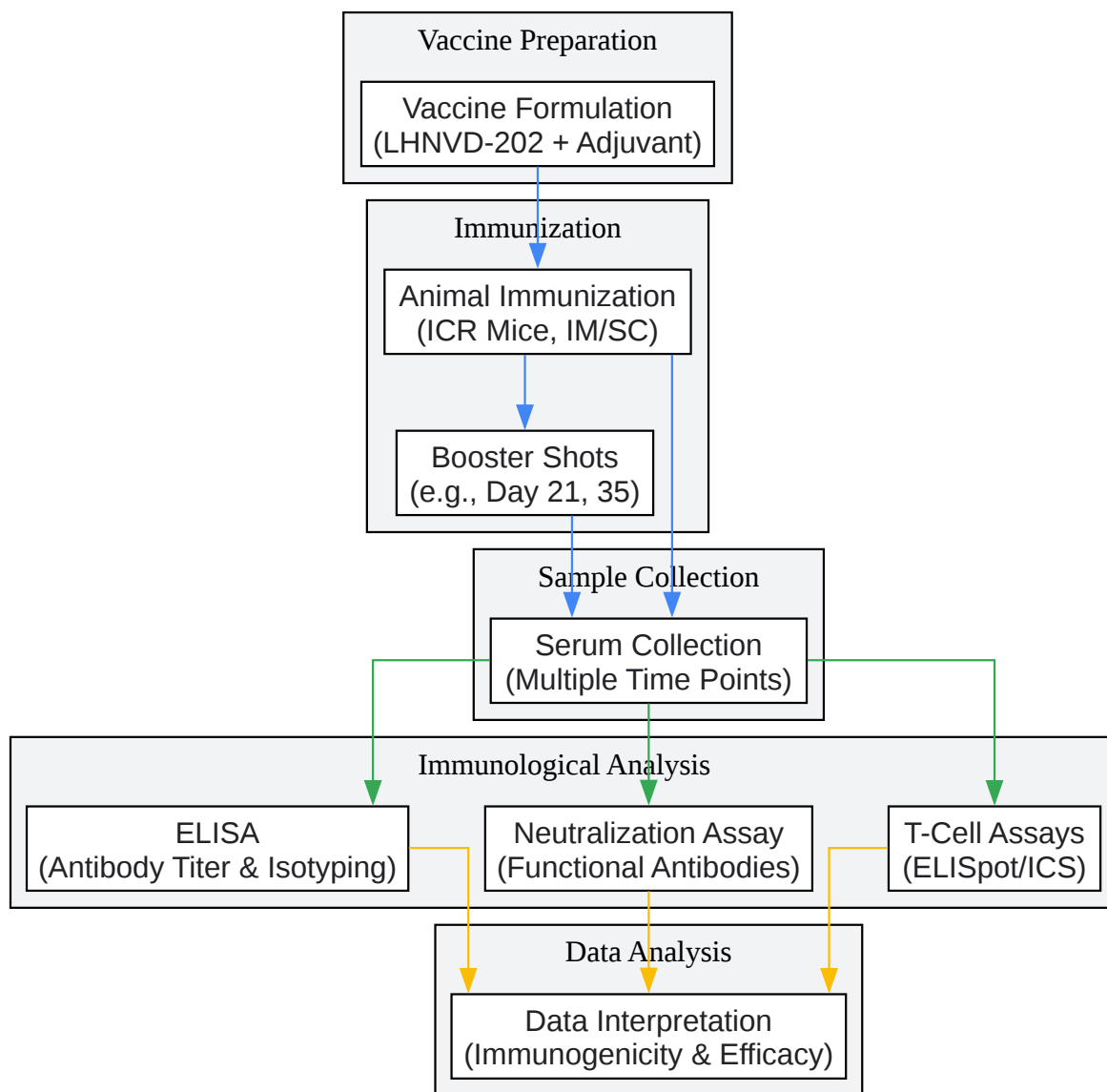
- Madin-Darby Canine Kidney (MDCK) cells for influenza or Vero E6 cells for SARS-CoV-2
- 96-well cell culture plates
- Influenza and SARS-CoV-2 viral stocks
- Cell culture medium (e.g., DMEM) with appropriate supplements
- Serum samples (heat-inactivated at 56°C for 30 minutes)
- Virus diluent (e.g., serum-free media with TPCK-trypsin for influenza)
- Fixation solution (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
- Primary antibody against a viral protein (e.g., nucleoprotein)
- HRP-conjugated secondary antibody
- TMB substrate and stop solution or other suitable detection reagent

Procedure:

- Cell Seeding: Seed MDCK or Vero E6 cells in 96-well plates to form a confluent monolayer on the day of the assay.
- Serum Dilution: Prepare serial two-fold dilutions of the heat-inactivated serum samples in virus diluent.
- Virus-Serum Incubation: Mix the diluted serum with a standardized amount of virus (e.g., 100 TCID₅₀). Incubate for 1-2 hours at 37°C to allow antibodies to neutralize the virus.

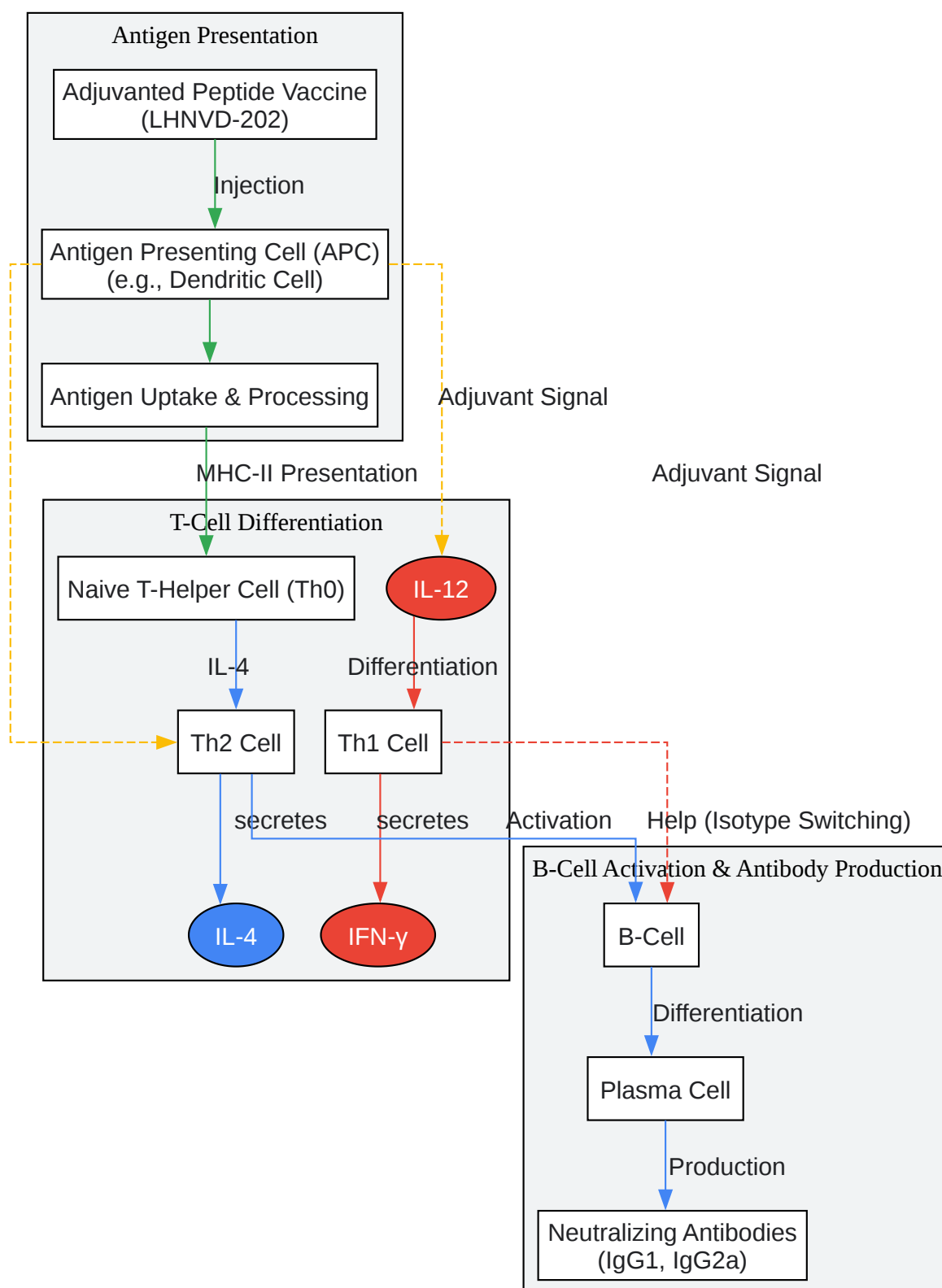
- Infection: Remove the culture medium from the cells and add the serum-virus mixture to the wells. Incubate for 1-2 hours at 37°C.
- Incubation: Remove the inoculum and add fresh culture medium. Incubate the plates for 18-24 hours (for SARS-CoV-2) or up to 72 hours (for influenza) at 37°C in a CO₂ incubator.
- Detection of Viral Antigen:
 - Fix and permeabilize the cells.
 - Perform an ELISA-based detection of a viral antigen within the infected cells by incubating with a primary antibody followed by an HRP-conjugated secondary antibody and substrate.
- Data Analysis: The neutralization titer is the reciprocal of the highest serum dilution that shows a significant reduction (e.g., ≥50%) in viral infection compared to control wells with no serum.

Visualizations



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Caption: Experimental workflow for preclinical evaluation of LHNVD-202.



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Caption: Generalized signaling pathway for an adjuvanted peptide vaccine.

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- To cite this document: BenchChem. [Application Notes and Protocols: L202 (LHNVD-202) in Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931633#l202-application-in-vaccine-development]

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